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oxide

Cat. No.: B1532605 Get Quote

The 7-azaindole core is a renowned "privileged structure" in drug discovery, serving as a

versatile scaffold for developing potent therapeutic agents.[1][2] As a bioisostere of both indole

and purine, it offers unique physicochemical properties that can enhance target binding and

optimize pharmacokinetic profiles.[3][4] The strategic placement of a nitrogen atom in the six-

membered ring modifies the scaffold's electronics, solubility, and hydrogen bonding capacity,

often overcoming the metabolic liabilities associated with the parent indole ring.[3][4]

A key feature of the 7-azaindole moiety is its ability to act as an excellent "hinge-binding motif."

[5][6] The pyridine nitrogen atom serves as a hydrogen bond acceptor, while the pyrrole NH

group acts as a hydrogen bond donor. This bidentate hydrogen bonding capability allows it to

effectively interact with the hinge region of many kinases, which are crucial targets in oncology.

[2][7] This property was instrumental in the development of Vemurafenib, a B-RAF kinase

inhibitor approved by the FDA for treating melanoma and a landmark success for fragment-

based drug design.[2][5] The vast potential of this scaffold is evidenced by the more than

100,000 chemical structures containing the 7-azaindole framework, targeting over 90 different

kinases and a growing list of other biological targets.[2][6]

This guide will delve into the in vitro and in vivo studies of substituted 7-azaindoles, focusing on

their applications as kinase inhibitors and antiviral agents, providing the experimental context

needed to evaluate and advance these promising compounds.
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Section 1: 7-Azaindoles as Kinase Inhibitors for
Cancer Therapy
The deregulation of protein kinases is a hallmark of many cancers, making them prime targets

for therapeutic intervention.[2] The 7-azaindole scaffold has proven exceptionally effective in

generating ATP-competitive kinase inhibitors that can potently and selectively modulate these

targets.[5][6]

Mechanism of Kinase Inhibition
Substituted 7-azaindoles typically function as Type I kinase inhibitors, binding to the active

conformation of the kinase in the ATP-binding pocket. The core scaffold forms two critical

hydrogen bonds with the kinase hinge region, mimicking the interaction of the adenine moiety

of ATP.[6][8] Substituents at various positions on the 7-azaindole ring are then strategically

optimized to occupy adjacent hydrophobic pockets and form additional interactions, thereby

conferring potency and selectivity for the target kinase (e.g., B-RAF, Aurora B, TrkA, CDK9).[9]

[10][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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